molecular formula C17H15F3O2 B1327526 3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone CAS No. 898776-02-8

3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone

Cat. No.: B1327526
CAS No.: 898776-02-8
M. Wt: 308.29 g/mol
InChI Key: OZZAKUMQPICKAD-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone: is an organic compound that belongs to the class of aromatic ketones It features a methoxy group attached to a phenyl ring and a trifluoromethyl group attached to a propiophenone structure

Mechanism of Action

    Target of Action

    The compound “3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone” is likely to interact with certain biological targets due to its structural features. For instance, the methoxyphenyl group is a common feature in many bioactive molecules and can interact with various proteins or enzymes. Without specific studies, it’s challenging to identify the exact targets of this compound .

    Mode of Action

    The mode of action would depend on the specific biological targets of “3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone”. It could potentially act as an inhibitor or activator of its target proteins or enzymes, leading to changes in cellular processes .

    Biochemical Pathways

    Without specific studies, it’s difficult to determine the exact biochemical pathways affected by “3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone”. Compounds with similar structures have been found to affect various biochemical pathways .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone” would depend on various factors such as its chemical structure, the route of administration, and the individual’s physiological condition .

    Result of Action

    The molecular and cellular effects of “3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone” would depend on its mode of action and the specific biological targets it interacts with .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of "3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone" .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with 2’-trifluoromethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone is unique due to the presence of the trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for applications requiring these properties. Additionally, the methoxy group on the phenyl ring contributes to the compound’s reactivity and potential for further functionalization .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O2/c1-22-13-9-6-12(7-10-13)8-11-16(21)14-4-2-3-5-15(14)17(18,19)20/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZAKUMQPICKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644284
Record name 3-(4-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-02-8
Record name 3-(4-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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